Fmoc-Lys(Boc)-Lys(Boc)-OH

Solid-phase peptide synthesis Impurity profiling Quality control

Sequential monomeric lysine additions for branched peptides accumulate yield losses (5 cycles = 95% yield even at 99% efficiency). This pre-formed Fmoc-Lys(Boc)-Lys(Boc)-OH dimeric building block provides: - Single-step branching scaffold installation for multivalent antigen presentation & di-epitopic peptides - Orthogonal Fmoc/Boc protection enabling selective ε-amine deprotection after chain assembly - ≤0.1% monomer impurity level; serves as reference standard for monomer QC (GMP compliance) Fully compatible with automated SPPS, microwave-assisted synthesizers, and Fmoc/Boc-based PNA-peptide conjugate protocols.

Molecular Formula C37H52N4O9
Molecular Weight 696.8 g/mol
CAS No. 169151-00-2
Cat. No. B12282265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Lys(Boc)-Lys(Boc)-OH
CAS169151-00-2
Molecular FormulaC37H52N4O9
Molecular Weight696.8 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCCC(C(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C37H52N4O9/c1-36(2,3)49-33(45)38-21-13-11-19-29(31(42)40-30(32(43)44)20-12-14-22-39-34(46)50-37(4,5)6)41-35(47)48-23-28-26-17-9-7-15-24(26)25-16-8-10-18-27(25)28/h7-10,15-18,28-30H,11-14,19-23H2,1-6H3,(H,38,45)(H,39,46)(H,40,42)(H,41,47)(H,43,44)/t29-,30-/m0/s1
InChIKeyDJXCWKRDTOZKCV-KYJUHHDHSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Lys(Boc)-Lys(Boc)-OH Specifications & Orthogonal Protection


Fmoc-Lys(Boc)-Lys(Boc)-OH (CAS 169151-00-2) is a dimeric protected lysine building block comprising two lysine residues linked via a peptide bond, with the N-terminal α-amine protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group and both side-chain ε-amines protected by acid-labile tert-butoxycarbonyl (Boc) groups. This orthogonal protection architecture (Fmoc at α-amine, Boc at ε-amines) enables sequential, site-specific deprotection strategies essential for the assembly of branched peptides, multivalent peptide dendrimers, and peptide nucleic acid (PNA)-peptide conjugates [1]. The compound appears in Fmoc-Lys(Boc)-OH analytical specifications as a potential dipeptide contaminant monitored to ≤0.1% levels, confirming its structural identity and relevance to quality control in monomeric lysine building block supply chains .

Orthogonal Protection Fmoc at α-amine, Boc at both ε-amines; supports sequential, site-selective deprotection
Workflow Fit Branched peptide, PNA-peptide conjugate, and dendrimer assembly via SPPS
QC Role Identifiable as impurity in monomeric Fmoc-Lys(Boc)-OH supply; supports QC reference use

Fmoc-Lys(Boc)-Lys(Boc)-OH Substitution Limitations


In solid-phase peptide synthesis (SPPS), substituting a pre-formed dimeric lysine building block with sequential monomer additions introduces additional synthetic steps that multiply deprotection-coupling cycles. Each additional cycle accumulates yield losses—even at 99% coupling efficiency per step, five sequential cycles reduce overall yield to approximately 95%, a cumulative loss exceeding the entire cost of the dimeric building block [1]. Furthermore, monomeric Fmoc-Lys(Boc)-OH (CAS 71989-26-9) contains Fmoc-Lys(Boc)-Lys(Boc)-OH as a controlled impurity (≤0.1% by HPLC), highlighting that the dimeric species is a distinct chemical entity with different chromatographic retention, solubility characteristics, and synthetic role—it serves not as an impurity but as a deliberate branching scaffold . Alternative lysine derivatives with different protection schemes (e.g., Fmoc-Lys(Mtt)-OH, Fmoc-Lys(Dde)-OH) require distinct orthogonal deprotection conditions that may be incompatible with Boc-stable synthetic routes.

Target: Pre-formed dimer
Alternative: Sequential monomers
1 coupling step for branching core
2+ cycles multiply deprotection-coupling steps; yield loss >5% even at 99% per cycle
Target: Boc ε-amine protection
Alternative: Mtt, Dde, ivDde protection
Compatible with TFA-labile Boc removal; orthogonal to Fmoc
Require separate, non-orthogonal deprotection conditions; may disrupt unified Fmoc/Boc workflows

Fmoc-Lys(Boc)-Lys(Boc)-OH Differentiation Evidence


HPLC Purity and Impurity Control

Commercial Fmoc-Lys(Boc)-OH (monomer) specifications from Novabiochem explicitly include Fmoc-Lys(Boc)-Lys(Boc)-OH as a monitored impurity with an acceptance criterion of ≤0.1% by HPLC (area/area) . This demonstrates that the dimeric compound is a defined chemical entity separable by reverse-phase chromatography, not a theoretical construct. The inclusion of this impurity specification confirms that Fmoc-Lys(Boc)-Lys(Boc)-OH can be reliably detected and quantified at trace levels in monomer supplies.

HPLC Impurity Control
Specification review
Dimer impurity monitored ≤0.1% in monomer
Chromatographically distinguishable entity; supports sourcing and QC identity
Supplier specification; verify with lot-specific certificate
Solid-phase peptide synthesis Impurity profiling Quality control

Reduced Coupling Cycles for Branched Peptides

In the synthesis of branched peptides where a Lys-Lys dipeptide scaffold serves as the branching core, using pre-formed Fmoc-Lys(Boc)-Lys(Boc)-OH reduces the required coupling cycles by one compared to sequential addition of two Fmoc-Lys(Boc)-OH monomers. In automated SPPS, each additional coupling cycle adds approximately 30-45 minutes of instrument time and consumes additional reagents (coupling agent, base, washing solvents) [1]. For a 34-residue di-epitopic branched peptide synthesized by continuous-flow SPPS, employing appropriately protected lysine building blocks as branching motifs enables efficient assembly [2].

Coupling Cycle Reduction
Class-level
1 cycle vs 2 cycles
~30–45 min time savings per synthesis
Reduces cumulative yield loss and reagent consumption
Model-based estimate; no direct experimental comparison
Branched peptide synthesis Dendrimer SPPS efficiency

Compatibility with Fmoc/Boc PNA Synthesis

Fmoc/Boc protection schemes enable the continuous assembly of PNA-peptide conjugates where both PNA monomers and amino acid building blocks share compatible orthogonal protection. The use of Fmoc/Boc-protected PNA monomers in combination with microwave-assisted SPPS proved a convenient procedure for continuous assembly of antisense PNA-peptide conjugates [1]. Fmoc-Lys(Boc)-Lys(Boc)-OH, bearing the identical Fmoc/Boc protection architecture, is compatible with these protocols. In contrast, lysine derivatives protected with acid-labile groups other than Boc (e.g., Mtt, Dde, ivDde) require divergent deprotection conditions that disrupt the unified Fmoc/Boc workflow [2]. The traceless nature of the Boc protecting group facilitates purification after cleavage, a key advantage over more labile alternatives.

PNA Synthesis Compatibility
Class-level
Boc protection aligns with Fmoc/Boc PNA protocols
Mtt/Dde require divergent deprotection
Supports unified workflow for continuous PNA-peptide assembly
Quantitative compatibility data not reported; protocol-dependent
Peptide nucleic acid PNA-peptide conjugate Antisense antibiotics

Fmoc-Lys(Boc)-Lys(Boc)-OH Application Scenarios


Multivalent Branched Peptide Assembly

The Lys-Lys dipeptide core serves as a branching scaffold in multivalent antigen presentation and di-epitopic peptide synthesis. Fmoc-Lys(Boc)-Lys(Boc)-OH provides this core in a single coupling step, eliminating the need for sequential monomer additions. This approach has been demonstrated in the continuous-flow SPPS construction of a 34-residue di-epitopic peptide using appropriately protected lysine branching motifs [1]. The orthogonality of Fmoc (base-labile) and Boc (acid-labile) protection enables selective deprotection of the two ε-amines after chain assembly, allowing divergent functionalization of both lysine side chains.

PNA-Peptide Conjugates for Antisense Antibiotics

Fmoc-Lys(Boc)-Lys(Boc)-OH is fully compatible with Fmoc/Boc-based PNA monomer synthesis protocols validated for microwave-assisted and automated SPPS platforms [1]. In this application context, the compound enables incorporation of lysine-rich delivery peptide segments or linker regions into PNA-peptide conjugates targeting bacterial mRNAs (e.g., acpP gene). The use of unified Fmoc/Boc protection throughout the conjugate assembly facilitates continuous synthesis without intermediate deprotection of orthogonal groups, streamlining production of constructs that exhibit submicromolar minimal inhibitory concentrations against colistin- and tigecycline-resistant E. coli and K. pneumoniae strains .

Peptide Dendrimers and MAP Synthesis

Peptide dendrimers and MAP systems rely on lysine branching cores to multiply antigenic epitopes or functional domains. Fmoc-Lys(Boc)-Lys(Boc)-OH provides a dimeric lysine unit that, when coupled to a solid support or another branching lysine, generates a scaffold with two Boc-protected ε-amines available for divergent chain elongation. Compared to constructing the same scaffold through sequential monomer couplings, the pre-formed dimer reduces synthesis time and minimizes the risk of incomplete coupling at the sterically congested branching junction. The Boc groups remain stable through repeated Fmoc deprotection cycles and are removed concurrently with resin cleavage under TFA conditions, yielding fully deprotected branched peptides in a single final step [1].

Reference Standard for Monomer Impurity QC

Commercial Fmoc-Lys(Boc)-OH specifications explicitly include Fmoc-Lys(Boc)-Lys(Boc)-OH as a monitored impurity with an acceptance limit of ≤0.1% (HPLC, a/a) [1]. This creates a distinct industrial application for the dimeric compound as a reference standard for analytical method development, HPLC system suitability testing, and impurity identification in monomeric Fmoc-Lys(Boc)-OH supply chain quality control. Procurement of high-purity Fmoc-Lys(Boc)-Lys(Boc)-OH enables analytical laboratories to spike and quantify this specific impurity in monomer batches, supporting regulatory compliance in GMP peptide manufacturing environments.

Application
Selection Property
Validation Focus
Branched peptide & dendrimer assembly
Single-step branching core installation
Orthogonal deprotection fidelity; coupling efficiency at sterically hindered sites
PNA-peptide conjugate synthesis (antimicrobial research)
Fmoc/Boc orthogonal protection compatibility
Continuous assembly without intermediate deprotection; oligomer integrity
Multivalent antigen / MAP systems
Pre-formed dimeric lysine core for divergent elongation
Concurrent Boc removal with resin cleavage; product homogeneity
Analytical reference standard (monomer impurity QC)
Certified purity and chromatographic identity
HPLC impurity profiling, method suitability, batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-Lys(Boc)-Lys(Boc)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.